

comparing the electronic band structure of BaAl4 with SrAl4 and EuAl4

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A Comparative Guide to the Electronic Band Structure of BaAl₄, SrAl₄, and EuAl₄

This guide provides a detailed comparison of the electronic band structures of BaAl₄, SrAl₄, and EuAl₄, three isostructural intermetallic compounds that exhibit intriguing and distinct electronic ground states. While sharing the same crystal lattice, their electronic properties diverge significantly, particularly concerning the emergence of charge density wave phenomena. This comparison is intended for researchers and scientists in condensed matter physics and materials science.

Crystal Structure

BaAl₄, SrAl₄, and EuAl₄ all crystallize in the body-centered tetragonal BaAl₄-type structure, which belongs to the space group I4/mmm.[1][2][3][4][5] This structure is a cornerstone for many other complex intermetallic compounds, including various superconductors and strongly correlated electron systems.[6] The constituent atoms form a network of buckled aluminum square lattices sandwiched between layers of the alkaline-earth (Ba, Sr) or rare-earth (Eu) elements.[2]

Compound	Space Group	a, b (Å)	c (Å)	Reference
BaAl ₄	I4/mmm	~4.56	~11.21	[2] (Implied)
SrAl ₄	I4/mmm	4.450	11.187	[7]
EuAl ₄	I4/mmm	4.401	11.164	[7]



Electronic Band Structure: A Tale of Similarity and Divergence

Despite their identical crystal structures, the electronic properties of these materials show key differences, primarily driven by subtle variations in their electronic band structures and electron-phonon interactions.

General Features: Topological Semimetals

Theoretical calculations and experimental evidence suggest that all three compounds are topological semimetals.[2][8] Their electronic band structures are characterized by the presence of Dirac-like dispersions and nodal lines near the Fermi level.[2][3][5][6][9] The overall band structure and Fermi surface shapes of BaAl₄, SrAl₄, and the non-4f contribution of EuAl₄ are remarkably similar.[2][10] The Fermi surface in these materials is three-dimensional and consists of both hole and electron pockets.[10][11]

The Case of EuAl₄: Localized 4f Electrons

A key feature of EuAl₄ is the electronic state of the europium atoms. Photoelectron spectroscopy studies have confirmed that Eu is in a divalent state (Eu²⁺).[1][10] The seven 4f electrons are highly localized and their energy levels are situated approximately 1.8 eV below the Fermi energy.[10] Consequently, these localized 4f moments do not directly contribute to the Fermi surface.[1][10] This is why the Fermi surface of EuAl₄, as measured by ARPES, is very similar to that of SrAl₄, which lacks 4f electrons.[10][12] These localized moments in EuAl₄ are, however, responsible for a series of complex antiferromagnetic transitions at low temperatures (below 16 K).[1][13]

Charge Density Wave (CDW): The Key Distinction

The most significant difference in the electronic behavior of these compounds is the presence of an incommensurate Charge Density Wave (CDW) in SrAl₄ and EuAl₄, and its conspicuous absence in BaAl₄.[2][5][8]

- SrAl₄ exhibits a CDW transition at a temperature (TCDW) of approximately 243 K.[1][14]
- EuAl₄ undergoes a CDW transition at a TCDW of around 140-145 K.[1][4][7][14]



BaAl₄ remains a paramagnetic metal with no CDW formation.[8]

The origin of this CDW is not a simple Fermi surface nesting mechanism.[10][15][16] Instead, it is attributed to a strong, momentum-dependent electron-phonon coupling.[2][3][5][17] Specifically, a softening of a transverse acoustic phonon mode along the Γ-Z direction in the Brillouin zone is the primary driving force for the lattice instability that leads to the CDW state. [15][16][17] In BaAl₄, this electron-phonon coupling is significantly weaker, which is why it does not exhibit a CDW.[2][17]

Summary of Comparative Data

The table below summarizes the key structural and electronic properties of BaAl₄, SrAl₄, and EuAl₄.

Property	BaAl ₄	SrAl4	EuAl ₄
Crystal Structure	Tetragonal (I4/mmm)	Tetragonal (I4/mmm)	Tetragonal (I4/mmm)
Topological Feature	Topological Semimetal[6][8]	Topological Semimetal[2][3]	Topological Semimetal[2][13]
Charge Density Wave (CDW)	Absent[2][8]	Present[2][14]	Present[1][14]
CDW Transition Temp. (TCDW)	N/A	~243 K[1][14]	~140-145 K[1][4]
Origin of CDW	N/A	Strong electron- phonon coupling[2] [17]	Strong electron- phonon coupling[2] [15]
Eu Valence State	N/A	N/A	Divalent (Eu²+)[1][10]
4f Electron State	N/A	N/A	Localized ~1.8 eV below EF[10]
Low-Temperature Magnetism	No	No	Multiple antiferromagnetic transitions (<16 K)[1] [13]



Experimental and Computational Protocols

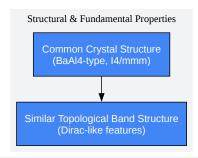
The understanding of the electronic structures of these materials has been built upon a combination of advanced experimental techniques and theoretical calculations.

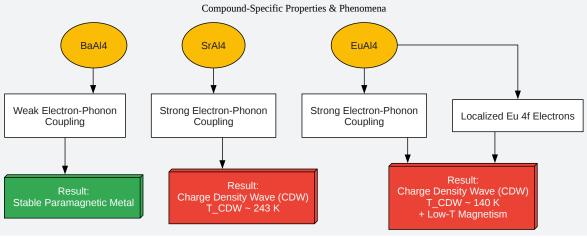
- Density Functional Theory (DFT): This computational method is the primary tool for
 calculating the electronic band structure, density of states, and Fermi surfaces of these
 materials.[2][3] DFT calculations have been crucial in identifying the topological features and
 in studying the susceptibility functions to understand the origin of the CDW.[2][5] The
 calculations are typically performed using plane-wave basis sets within generalized gradient
 approximation (GGA) or local density approximation (LDA), often including spin-orbit
 coupling (SOC) to accurately capture the topological properties.[3]
- Angle-Resolved Photoemission Spectroscopy (ARPES): ARPES is a powerful experimental technique used to directly map the electronic band structure and visualize the Fermi surface.
 [6][7][10] By measuring the kinetic energy and emission angle of photoelectrons ejected from the sample upon illumination with high-energy photons (typically soft X-rays or UV light), the electron's binding energy and momentum can be determined.[10][18] This technique was essential in confirming the three-dimensional nature of the Fermi surface and the similarity between SrAl4 and EuAl4.[10][12]
- X-ray Diffraction (XRD): Single-crystal and powder XRD are used to determine the precise
 crystal structure, including lattice parameters and atomic positions.[1][4] Temperaturedependent XRD measurements are also used to detect the structural distortions and satellite
 reflections that are characteristic of the onset of a CDW phase.[4][15]
- Hard X-ray Photoelectron Spectroscopy (HAXPES): This technique provides information
 about the core-level electrons and the valence band, which was used to definitively establish
 the divalent state of Eu in EuAl₄.[10][12]

Visualization of the Comparative Framework

The following diagram illustrates the logical flow from the shared crystal structure to the divergent electronic ground states of BaAl₄, SrAl₄, and EuAl₄.







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